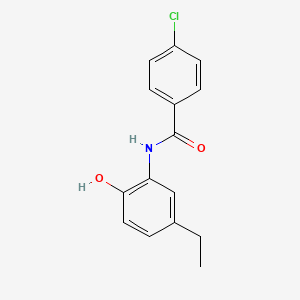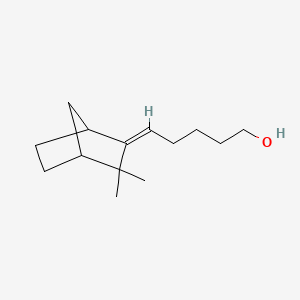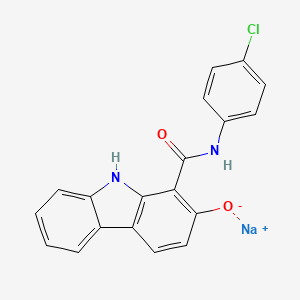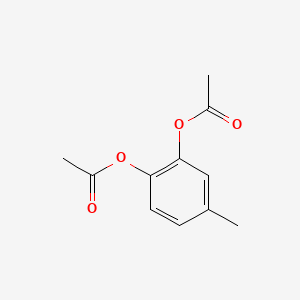
1,2-Benzenediol, 4-methyl-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-methyl-, diacetate is an organic compound with the molecular formula C10H10O4. It is a derivative of 4-methylcatechol, where both hydroxyl groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 4-methyl-, diacetate can be synthesized through the acetylation of 4-methylcatechol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-methyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-methylquinone derivatives.
Reduction: Regeneration of 4-methylcatechol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-methyl-, diacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-methyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 4-methylcatechol, which then exerts its effects through redox reactions and interaction with cellular components. The pathways involved include oxidative stress response and modulation of enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcatechol: The parent compound, known for its antioxidant properties.
1,2-Benzenediol: A structurally similar compound with hydroxyl groups at different positions.
4-Methylquinone: An oxidation product of 1,2-Benzenediol, 4-methyl-, diacetate.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which impart different chemical properties compared to its parent compound, 4-methylcatechol. This modification enhances its stability and alters its reactivity, making it valuable in specific applications where the parent compound may not be suitable.
Propriétés
Numéro CAS |
13287-30-4 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2-acetyloxy-4-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-10(14-8(2)12)11(6-7)15-9(3)13/h4-6H,1-3H3 |
Clé InChI |
AOPKLCBVSXXATF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


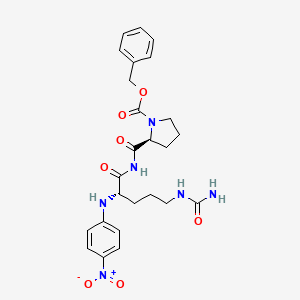



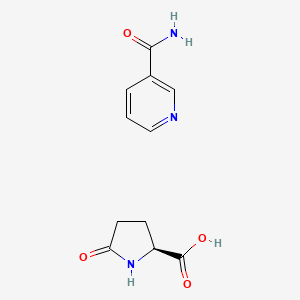
![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)




